[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Overview
Description
The compound with the identifier “[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is known as Carbadox. It is a veterinary drug primarily used to combat infections in swine, particularly swine dysentery. Carbadox is a yellow crystalline substance with the chemical formula C11H10N4O4 and a molar mass of 262.225 g/mol .
Preparation Methods
Carbadox can be synthesized through the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The removal of the side product, imidazolium chloride, and solvent results in the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Carbadox undergoes various types of chemical reactions, including:
Oxidation: Carbadox can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert Carbadox into simpler compounds.
Substitution: Carbadox can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Carbadox has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for its potential use in treating bacterial infections in animals.
Industry: Utilized in the agricultural industry to control infections in livestock
Mechanism of Action
Carbadox exerts its effects by interfering with bacterial DNA synthesis. It targets bacterial enzymes involved in DNA replication, leading to the inhibition of bacterial growth and proliferation. The molecular pathways involved include the disruption of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
Carbadox is unique compared to other similar compounds due to its specific mechanism of action and its effectiveness in controlling swine dysentery. Similar compounds include:
Aminocaproic acid: Another antifibrinolytic agent but less potent than Carbadox.
Tranexamic acid: Similar in mechanism but used primarily in human medicine for reducing bleeding
Carbadox stands out due to its specific application in veterinary medicine and its potent antibacterial properties.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCJASXJCIDSX-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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